1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-propan-2-ylimidazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-9-4-8(10)7(3)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQIKLXFVXWEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90581338 | |
| Record name | 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600638-86-6 | |
| Record name | 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 1 Propan 2 Yl 1h Imidazol 5 Yl Ethan 1 One
Retrosynthetic Strategies for the Imidazole-Ethanone Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one, two primary retrosynthetic disconnections are considered, focusing on either the sequential construction of the substitution pattern or the de novo synthesis of the substituted imidazole (B134444) ring.
Strategy A: Functional Group Interconversion and C-N/C-C Bond Disconnection
This approach involves disconnecting the substituents from a pre-existing imidazole core.
C5-Acetyl Bond Disconnection: The primary disconnection is the bond between the C5 position of the imidazole ring and the acetyl group. This suggests a C-acylation reaction as the final key step, potentially via a Friedel-Crafts type reaction or metal-mediated coupling, on a 1-isopropyl-1H-imidazole precursor.
N1-Isopropyl Bond Disconnection: The second disconnection breaks the bond between the N1 position and the isopropyl group. This points to an N-alkylation of a 5-acetyl-1H-imidazole intermediate or, if performed earlier in the synthesis, the N-alkylation of imidazole itself.
This strategy sequentially builds the molecule: Imidazole → 1-Isopropyl-1H-imidazole → this compound. The main challenge in this approach is achieving the correct regioselectivity during the C5-acylation step, as imidazoles can be functionalized at multiple positions.
Strategy B: Imidazole Ring Formation Disconnection
This strategy involves breaking down the imidazole ring itself into acyclic precursors. This approach builds the substituted ring in a single or a few convergent steps. A common method for imidazole synthesis is the Debus-Radziszewski reaction, which condenses a dicarbonyl, an aldehyde, and ammonia. A plausible retrosynthetic breakdown based on similar syntheses would lead to:
A 1,2-dicarbonyl compound (e.g., a glyoxal (B1671930) derivative).
An aldehyde source for the C2 position.
Isopropylamine as the source for the N1 nitrogen and the isopropyl group.
Ammonia or an ammonia equivalent for the N3 nitrogen.
The key challenge here lies in the design and availability of the specific acyclic precursors that would condense to form the desired 1,5-disubstituted pattern, as controlling regioselectivity in multicomponent reactions can be complex.
Development of Novel Synthetic Pathways to this compound
Based on the retrosynthetic strategies, plausible forward synthetic pathways can be developed. These pathways must consider the reactivity of intermediates and the selectivity of the proposed reactions.
Exploration of Precursor Reactivity and Selectivity
The success of any synthetic route hinges on the reactivity and selectivity of its precursor molecules.
Pathway Based on Strategy A:
The synthesis begins with the N-alkylation of imidazole. The reaction of imidazole with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base is a standard method for producing 1-isopropyl-1H-imidazole. chemicalbook.com The choice of base and solvent is critical to ensure efficient reaction and minimize side products. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective. chemicalbook.com
The subsequent step, C5-acylation, is more challenging. Direct Friedel-Crafts acylation of the electron-rich imidazole ring is often complicated by catalyst coordination with the nitrogen atoms and potential side reactions. nih.govrsc.org A more selective approach involves directed metalation. The imidazole C5 proton can be abstracted by a strong base like n-butyllithium (BuLi), often facilitated by a directing group at N1, to form a C5-lithiated species. This nucleophilic intermediate can then react with an acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to install the acetyl group at the desired position.
Pathway Based on Strategy B:
A multicomponent approach could involve the reaction of aminoacetaldehyde diethyl acetal, which serves as a precursor to the C4-C5 fragment, with isopropylamine. The resulting N-isopropylaminoacetaldehyde could then be condensed with a suitable C2 source and an ammonia equivalent to form the ring. Controlling the cyclization conditions would be paramount to favor the formation of the 1,5-disubstituted product over other isomers.
Optimization of Reaction Parameters for Yield and Purity of this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the key N-alkylation step in Strategy A, several parameters can be systematically varied.
Table 1: Hypothetical Optimization of N-Isopropylation of Imidazole
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of 1-isopropyl-1H-imidazole (%) |
| 1 | 2-Bromopropane | NaOH | DMSO | 25 | 24 | 65 |
| 2 | 2-Bromopropane | K₂CO₃ | Acetonitrile (B52724) | 80 | 12 | 75 |
| 3 | 2-Iodopropane | NaOH | DMSO | 25 | 12 | 80 |
| 4 | 2-Bromopropane | NaH | THF | 65 | 6 | 90 |
| 5 | 2-Iodopropane | NaH | THF | 65 | 4 | 95 |
This is an interactive data table based on general principles of N-alkylation reactions. Actual results may vary.
As suggested by the hypothetical data, using a more reactive alkylating agent (2-iodopropane) and a stronger, non-nucleophilic base (NaH) in an appropriate solvent (THF) at an elevated temperature could significantly improve the reaction's efficiency. Similar optimization studies would be necessary for the C5-acylation step, focusing on the choice of lithiating agent, temperature, and acetylating agent to achieve high regioselectivity and yield.
Catalytic Approaches in the Synthesis of this compound
Catalysis offers powerful tools to enhance the efficiency, selectivity, and sustainability of synthetic routes. Both homogeneous and heterogeneous catalysts can be envisioned for the synthesis of the target compound.
Homogeneous Catalysis for Imidazole Ring Formation
For syntheses based on Strategy B, homogeneous catalysts can play a vital role in the cyclization step to form the imidazole ring.
Brønsted Acid Catalysis: Acids such as p-toluenesulfonic acid can catalyze the condensation and cyclization reactions by activating carbonyl groups towards nucleophilic attack and facilitating dehydration steps.
Lewis Acid Catalysis: Lewis acids like scandium(III) triflate have been shown to catalyze reactions involving acyl imidazoles and could be adapted for ring-forming reactions. acs.org They can coordinate to carbonyl oxygen atoms, increasing their electrophilicity.
Transition Metal Catalysis: Modern methods for imidazole synthesis involve transition-metal-catalyzed C-H activation and C-N bond formation. For instance, a palladium or copper catalyst could potentially be used in a cross-coupling approach to form one of the C-N or C-C bonds of the substituted ring from appropriately functionalized precursors.
Heterogeneous Catalysis for Functional Group Interconversion
Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. researchgate.net They are particularly well-suited for functional group interconversions, such as the N-alkylation step in Strategy A.
Table 2: Potential Heterogeneous Catalysts for N-Alkylation of Imidazole
| Entry | Catalyst | Reaction Conditions | Yield (%) | Reusability |
| 1 | KOH/Al₂O₃ | 2-Bromopropane, Toluene, 100°C | 85 | Good |
| 2 | Cesium-exchanged Carbon | 2-Bromopropane, Solvent-free, 60°C | 75 | Excellent |
| 3 | Basic Zeolite (e.g., Cs-X) | 2-Bromopropane, Gas phase, 200°C | 70 | Excellent |
| 4 | Hydrotalcite | 2-Bromopropane, DMF, 120°C | 60 | Moderate |
This is an interactive data table illustrating potential applications of heterogeneous catalysts based on literature for similar reactions. researchgate.netciac.jl.cn
Alkali-doped aluminas or carbons have demonstrated high activity as solid base catalysts for the N-alkylation of imidazoles. researchgate.netciac.jl.cn These solid bases can deprotonate the imidazole N-H, activating it for nucleophilic attack on the alkyl halide. The use of such catalysts can simplify workup procedures and offers a more environmentally friendly alternative to stoichiometric amounts of strong bases like sodium hydride.
Mechanistic Elucidation of Key Transformations in this compound Synthesis
The synthesis of this compound involves fundamental organic transformations, namely N-alkylation and C-acylation. Understanding the mechanisms of these key steps is essential for optimizing reaction conditions and predicting potential side products.
Reaction Intermediates and Transition State Analysis
N-Isopropylation of Imidazole:
The N-alkylation of imidazole with an isopropyl halide, such as 2-bromopropane, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the 2-bromopropane.
The reaction begins with the approach of the imidazole molecule to the 2-bromopropane. The transition state of this step involves the partial formation of the N-C bond and the partial cleavage of the C-Br bond. The geometry around the carbon atom of the isopropyl group transitions from tetrahedral towards a trigonal bipyramidal arrangement.
Reaction Intermediate: The initial product of the SN2 reaction is the 1-isopropyl-1H-imidazolium bromide salt, a charged intermediate.
Transition State: The transition state is a high-energy species where the nitrogen of the imidazole is partially bonded to the isopropyl group, and the bromine is partially detached. Steric hindrance around the secondary carbon of the isopropyl group can influence the energy of this transition state, making the reaction slower compared to alkylation with a primary alkyl halide.
Under basic conditions, a deprotonated imidazole anion can act as the nucleophile, which is a more potent nucleophile than neutral imidazole, thus accelerating the reaction. The choice of base and solvent can significantly impact the reaction rate and selectivity.
C-Acylation of 1-Isopropylimidazole:
The introduction of the acetyl group at the C-5 position can be achieved through several methods, each with its own mechanistic pathway.
Friedel-Crafts Acylation: While not as common for electron-deficient rings like imidazole, under forcing conditions or with highly activated derivatives, Friedel-Crafts acylation can occur. The mechanism involves the generation of a highly electrophilic acylium ion (CH₃CO⁺) from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃). The imidazole ring then acts as a nucleophile, attacking the acylium ion. A sigma complex (a resonance-stabilized carbocation) is formed as a reaction intermediate. The subsequent loss of a proton from the C-5 position restores the aromaticity of the imidazole ring, yielding the final product. The transition state for the formation of the sigma complex is the rate-determining step and is influenced by the electron density of the imidazole ring.
Lithiation followed by Acylation: A more controlled method involves the deprotonation of the C-5 position of 1-isopropylimidazole using a strong base like n-butyllithium. This generates a highly nucleophilic 5-lithio-1-isopropylimidazole intermediate. This intermediate then reacts with an electrophilic acetylating agent, such as acetyl chloride. The mechanism is a nucleophilic addition of the carbanion to the carbonyl carbon of the acetyl chloride, followed by the elimination of the chloride ion to form the ketone. The transition state for the addition step is crucial in determining the reaction's success.
From 1-Isopropyl-1H-imidazole-5-carbaldehyde: A practical route involves the use of the commercially available 1-isopropyl-1H-imidazole-5-carbaldehyde. The conversion of the aldehyde to the target ketone can be achieved via a two-step process:
Grignard Reaction: Reaction of the aldehyde with a methylmagnesium halide (e.g., CH₃MgBr) proceeds via nucleophilic addition of the methyl group to the carbonyl carbon. This forms a magnesium alkoxide intermediate.
Oxidation: Subsequent workup and oxidation of the resulting secondary alcohol, 1-(1-(1-isopropyl-1H-imidazol-5-yl)ethanol), yields the desired ketone. The oxidation can be carried out using various oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation. The mechanism of oxidation will depend on the chosen reagent.
Stereochemical Control in Chiral Analogue Synthesis (if applicable to future derivatives)
The target molecule, this compound, is achiral. However, the synthetic methodologies described can be adapted to produce chiral analogues, which would necessitate stereochemical control.
For instance, if a chiral alkyl group were to be introduced at the N-1 position, and the alkylating agent contains a stereocenter, the SN2 mechanism of N-alkylation would proceed with an inversion of configuration at that stereocenter, assuming the stereocenter is the electrophilic carbon. If the stereocenter is elsewhere in the alkyl chain, it would remain unaffected.
More relevant to the synthesis of future chiral derivatives would be the introduction of stereocenters adjacent to the imidazole ring. For example, if the acetyl group at C-5 were to be replaced by a larger acyl group that is subsequently reduced to a chiral alcohol, enantioselective reducing agents could be employed to control the stereochemistry of the newly formed hydroxyl group.
Furthermore, if chiral analogues were to be synthesized via the Grignard route starting from an aldehyde, the use of chiral Grignard reagents or chiral catalysts could potentially induce stereoselectivity in the formation of the secondary alcohol intermediate. Subsequent oxidation would then yield a chiral ketone if the introduced group itself is chiral.
The development of chiral N-heterocyclic carbene (NHC) catalysts derived from chiral imidazoles has become a significant area of research. The synthetic routes to this compound could be adapted to produce chiral imidazole precursors for such catalysts.
Green Chemistry Considerations in the Laboratory-Scale Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and increase efficiency. Key areas for green improvements include the choice of solvents, reagents, and energy sources.
Atom Economy: The ideal synthetic route would have a high atom economy, meaning that a maximal number of atoms from the reactants are incorporated into the final product. In the proposed syntheses, the N-alkylation step, if proceeding via a simple addition of an alkyl halide, would have the counter-ion as the primary byproduct. C-acylation via lithiation would generate lithium salts as byproducts. The route starting from the aldehyde would generate byproducts from the Grignard reagent and the oxidizing agent. Careful selection of reagents can optimize atom economy.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents often used in these syntheses, such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM), have environmental and health concerns. Green chemistry encourages the use of safer alternatives.
| Green Chemistry Aspect | Conventional Method | Greener Alternative |
| Solvent for N-Alkylation | Toluene, Acetonitrile | Water, Ethanol (B145695), or solvent-free conditions with ultrasound. |
| Solvent for C-Acylation | Anhydrous THF (for lithiation) | Potentially ionic liquids or deep eutectic solvents for Friedel-Crafts type reactions. |
| Energy Input | Conventional heating (reflux) | Ultrasound irradiation or microwave heating to reduce reaction times and energy consumption. |
Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. In the context of this synthesis:
N-Alkylation: While often performed with stoichiometric base, catalytic methods using zeolites in the vapor phase have been developed for N-alkylation of imidazoles, offering a greener alternative.
C-Acylation: The use of a Lewis acid in Friedel-Crafts acylation is catalytic, although often more than catalytic amounts are needed. Developing more efficient and recyclable catalysts would be a green improvement.
Renewable Feedstocks: While the immediate precursors for this specific molecule are likely derived from petrochemical sources, a broader green chemistry perspective would consider the synthesis of the imidazole core from renewable resources.
Energy Efficiency: The use of energy-efficient methods can significantly reduce the environmental footprint of the synthesis. Ultrasound-assisted synthesis has been shown to be effective for the N-alkylation of imidazoles, often leading to shorter reaction times and higher yields under milder conditions compared to conventional heating. nih.gov
Advances in Flow Chemistry for this compound Production
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing for the production of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation and scalability. These advantages are particularly relevant for the synthesis of heterocyclic compounds like this compound.
N-Alkylation in Flow:
The N-alkylation of imidazoles is well-suited for flow chemistry. A solution of imidazole and the alkylating agent can be continuously pumped through a heated reactor coil or a packed-bed reactor containing a solid-supported base or catalyst.
| Flow Chemistry Parameter | Advantage in N-Alkylation |
| Temperature Control | Exothermic alkylation reactions can be precisely controlled, preventing hotspots and side reactions. |
| Mixing | Efficient mixing in microreactors ensures homogeneity and consistent reaction rates. |
| Reaction Time | Residence time in the reactor can be precisely controlled, allowing for optimization of yield and minimization of byproducts. |
| Safety | The small reaction volumes at any given time minimize the risks associated with handling reactive alkylating agents. |
A continuous flow process for the N-alkylation of imidazole using acidic zeolite catalysts at high temperatures and pressures has been reported, providing alkylated derivatives with high productivity and selectivity. researchgate.net This method generates water as the only byproduct, making it an environmentally friendly approach. thalesnano.com
C-Acylation in Flow:
The C-acylation step can also be adapted to a flow process. For instance, a lithiation reaction could potentially be performed in a flow system using microreactors that allow for rapid mixing and precise temperature control, which is crucial for handling highly reactive organolithium reagents. The subsequent quenching with an acetylating agent could be performed in a second mixing unit within the same flow setup.
Multi-step Flow Synthesis:
A significant advantage of flow chemistry is the ability to telescope multiple reaction steps into a single, continuous process without the need for isolating intermediates. A potential multi-step flow synthesis of the target molecule could involve:
Reactor 1: N-isopropylation of imidazole.
In-line Purification (optional): Removal of byproducts or excess reagents.
Reactor 2: C-acylation of the 1-isopropylimidazole intermediate.
In-line Workup and Purification: Quenching, extraction, and purification to yield the final product.
Advanced Spectroscopic and Structural Analysis of 1 1 Propan 2 Yl 1h Imidazol 5 Yl Ethan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the primary technique for the unambiguous structural elucidation of 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one. This would involve a suite of experiments to assign all proton (¹H) and carbon (¹³C) signals.
To achieve a complete and unambiguous assignment of the molecular structure, a series of multi-dimensional NMR experiments would be essential. These experiments reveal through-bond and through-space correlations between different nuclei.
¹H NMR: A standard one-dimensional proton NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts (δ), signal integrations (number of protons), and coupling patterns (J-coupling), which indicate neighboring protons.
¹³C NMR: A one-dimensional carbon NMR spectrum would identify the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.
Correlation Spectroscopy (COSY): This 2D experiment would establish proton-proton (¹H-¹H) coupling networks, crucial for identifying adjacent protons within the propan-2-yl and ethan-1-one fragments.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.
Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment is critical for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the propan-2-yl group to the N1 position of the imidazole (B134444) ring and the ethan-1-one group to the C5 position.
A hypothetical data table for the expected NMR assignments is presented below. The chemical shifts are estimated based on general values for similar structural motifs.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constants (Hz) |
| 1' (CH) | Value not available | Value not available | septet |
| 2' (CH₃) | Value not available | Value not available | doublet |
| 2 (Im-H) | Value not available | Value not available | singlet |
| 4 (Im-H) | Value not available | Value not available | singlet |
| 5 (Im-C) | - | Value not available | - |
| 1'' (C=O) | - | Value not available | - |
| 2'' (CH₃) | Value not available | Value not available | singlet |
Note: This table is for illustrative purposes only, as experimental data is not available.
The spatial arrangement and dynamics of the molecule, particularly the rotation around the N-C(isopropyl) and C-C(acetyl) single bonds, could be investigated using advanced NMR techniques.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space correlations between protons that are close to each other, providing insights into the preferred conformation of the molecule. For instance, NOE cross-peaks between the propan-2-yl protons and the imidazole ring protons would confirm their spatial proximity.
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it would be possible to study dynamic processes such as restricted rotation around single bonds. Changes in the spectral line shapes could indicate the presence of conformational isomers that are interconverting on the NMR timescale.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of functional groups. IR and Raman spectroscopy are complementary techniques that would be used to characterize this compound.
The IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the different functional groups present in the molecule.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O (ketone) | Stretching | 1680-1700 |
| C=N (imidazole ring) | Stretching | 1500-1650 |
| C=C (imidazole ring) | Stretching | 1400-1500 |
| C-H (sp³ - alkyl) | Stretching | 2850-3000 |
| C-H (sp² - aromatic/imidazole) | Stretching | 3000-3150 |
| C-N (imidazole ring) | Stretching | 1250-1350 |
Note: This table is for illustrative purposes only, as experimental data is not available.
If the compound can exist in different crystalline forms (polymorphs), solid-state IR and Raman spectroscopy could be used to distinguish between them. Polymorphs often exhibit subtle but distinct differences in their vibrational spectra due to variations in the crystal lattice and intermolecular interactions, which can affect the vibrational modes of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition of this compound
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₁₂N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion.
| Parameter | Theoretical Value |
| Molecular Formula | C₉H₁₂N₂O |
| Exact Mass | 164.09496 |
| Molecular Weight | 164.205 |
| m/z (M+H)⁺ | 165.10277 |
Note: This table contains calculated theoretical values.
By comparing the experimentally measured exact mass with the theoretical value, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure by identifying characteristic fragment ions.
Single Crystal X-Ray Diffraction Analysis of this compound
No data available.
Determination of Absolute Configuration and Molecular Geometry
No data available.
Analysis of Supramolecular Interactions and Crystal Packing
No data available.
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation of this compound
No data available.
Computational and Theoretical Investigations of 1 1 Propan 2 Yl 1h Imidazol 5 Yl Ethan 1 One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules with a favorable balance between computational cost and accuracy. For 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one, DFT calculations can elucidate its electronic behavior, predict spectroscopic signatures, and determine its thermodynamic stability.
Electronic Structure and Molecular Orbital Analysis of this compound
The electronic properties of a molecule are fundamentally governed by the distribution of its electrons. Molecular orbital theory provides a framework for understanding this distribution. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO is likely to be centered on the acetyl group, which acts as an electron-withdrawing moiety. This separation of the frontier orbitals suggests the possibility of intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's electronic stability.
Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the case of this imidazole derivative, the MEP map would likely show negative potential (red regions) around the oxygen atom of the acetyl group and the nitrogen atoms of the imidazole ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, marking them as potential sites for nucleophilic interactions.
Prediction of Spectroscopic Properties (NMR Chemical Shifts, UV-Vis Maxima)
Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. These predictions are based on the calculation of the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shifts with experimental data, the proposed structure can be confirmed. For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus, including the effects of the isopropyl and acetyl substituents on the imidazole ring.
Predicted 1H and 13C NMR Chemical Shifts
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Imidazole C2-H | 7.8 - 8.2 | - |
| Imidazole C4-H | 7.0 - 7.4 | - |
| Isopropyl CH | 4.5 - 5.0 | 50 - 55 |
| Isopropyl CH3 | 1.4 - 1.6 | 22 - 25 |
| Acetyl CH3 | 2.4 - 2.7 | 28 - 32 |
| Imidazole C2 | - | 135 - 140 |
| Imidazole C4 | - | 125 - 130 |
| Imidazole C5 | - | 140 - 145 |
| Acetyl C=O | - | 185 - 190 |
Note: These are estimated values and can vary depending on the level of theory, basis set, and solvent used in the calculation.
UV-Vis Maxima: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the method of choice for calculating the excitation energies and corresponding absorption wavelengths (λmax). For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the imidazole ring and n → π* transitions associated with the carbonyl group of the acetyl substituent. The calculated λmax values can help in interpreting the experimental spectrum.
Predicted UV-Vis Absorption Maxima
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| n → π* | 280 - 320 | Low |
| π → π* | 220 - 260 | High |
Note: These are hypothetical values to illustrate the expected transitions.
Thermochemical Properties and Reaction Energetics of this compound
DFT calculations can also be used to determine various thermochemical properties, which are essential for understanding the stability and reactivity of a molecule. Key properties include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These values provide insight into the thermodynamic feasibility of reactions involving the compound.
Furthermore, reaction energetics for processes such as isomerization, decomposition, or reactions with other species can be investigated. By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy can be determined, providing a detailed picture of the reaction mechanism and kinetics. For instance, the rotational barrier around the C-N bond connecting the imidazole ring and the isopropyl group could be calculated to understand the conformational dynamics of the molecule.
Calculated Thermochemical Properties at 298.15 K
| Property | Predicted Value |
|---|---|
| Standard Enthalpy of Formation (ΔHf°) | Value dependent on calculation |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Value dependent on calculation |
| Entropy (S°) | Value dependent on calculation |
Note: Actual values would be obtained from specific DFT frequency calculations.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, considering the influence of its environment, such as a solvent.
Dynamic Behavior of this compound in Solution
MD simulations can reveal the conformational flexibility of this compound in a solution. rdd.edu.iq By simulating the molecule's trajectory over a period of time, one can observe the rotation around single bonds, such as the bond between the imidazole ring and the isopropyl group, and the bond between the ring and the acetyl group. This allows for the exploration of the molecule's conformational landscape and the identification of the most populated conformers. The simulations would typically employ a force field, such as OPLS (Optimized Potentials for Liquid Simulations), to describe the interatomic interactions. rdd.edu.iq
Analysis of the simulation trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can quantify the molecule's structural stability and the flexibility of different regions. For example, the isopropyl and acetyl groups are expected to exhibit higher RMSF values compared to the more rigid imidazole ring.
Solvent Effects on Molecular Conformation and Reactivity
The choice of solvent can significantly influence the conformation and reactivity of a solute molecule. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box. rsc.org For this compound, simulations in different solvents, such as water, ethanol (B145695), or chloroform, would reveal how solvent polarity and hydrogen bonding capabilities affect its preferred conformation. rsc.org
In polar protic solvents like water, it is expected that the solvent molecules would form hydrogen bonds with the nitrogen atoms of the imidazole ring and the oxygen atom of the acetyl group. nih.gov These interactions can stabilize certain conformations over others. Radial Distribution Functions (RDFs) calculated from the MD trajectory can provide detailed information about the solvation shell around specific atoms of the solute, quantifying the extent and nature of solute-solvent interactions. rdd.edu.iq For instance, an RDF for the water oxygen atoms around the imidazole nitrogen atoms would show distinct peaks corresponding to the first and second solvation shells. rdd.edu.iq These solvent interactions can, in turn, affect the molecule's reactivity by stabilizing or destabilizing transition states of potential reactions.
Functionalization of the Imidazole Nitrogen and Carbon Atoms
The imidazole ring in the target molecule is a key site for derivatization. The presence of both pyrrole-like and pyridine-like nitrogen atoms, along with reactive carbon atoms, allows for a variety of chemical transformations.
Electrophilic Substitution Reactions on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. globalresearchonline.netslideshare.net The regioselectivity of these reactions is influenced by the existing substituents. The N-1 position is blocked by the isopropyl group. The C-5 position is occupied by the acetyl group, which is an electron-withdrawing group and thus deactivating. The C-4 position is activated by the adjacent N-3 atom. Therefore, electrophilic attack is most likely to occur at the C-4 position. Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq
Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group at the C-4 position.
Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group at the C-4 position.
Halogenation: Halogenation, for instance with bromine or N-bromosuccinimide, would likely yield the 4-bromo derivative. chem-soc.si The reaction of imidazoles with iodine in an alkaline medium can lead to iodination. uobabylon.edu.iq
| Reaction | Reagents | Predicted Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-[1-(Propan-2-yl)-4-nitro-1H-imidazol-5-yl]ethan-1-one |
| Sulfonation | Fuming H₂SO₄ | 5-Acetyl-1-(propan-2-yl)-1H-imidazole-4-sulfonic acid |
| Bromination | Br₂ or NBS | 1-[4-Bromo-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one |
| Iodination | I₂, alkali | 1-[4-Iodo-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one |
Nucleophilic Additions to the N-1 Position
As the N-1 position is already substituted with an isopropyl group, further substitution at this nitrogen is not possible. However, the pyridine-like N-3 atom possesses a lone pair of electrons and can act as a nucleophile, leading to quaternization reactions. This involves the formation of a positively charged imidazolium (B1220033) salt.
Quaternization: Reaction with alkylating agents such as alkyl halides (e.g., methyl iodide) or other electrophiles can lead to the formation of imidazolium salts. researchgate.net Copper-catalyzed direct aryl quaternization of N-substituted imidazoles using diaryliodonium salts has also been reported as an efficient method. organic-chemistry.orgnih.gov
| Reagents | Predicted Product Type |
|---|---|
| Alkyl halide (e.g., CH₃I) | 5-Acetyl-1-isopropyl-3-methyl-1H-imidazol-3-ium iodide |
| Diaryliodonium salt (e.g., Ph₂I⁺BF₄⁻), Cu catalyst | 5-Acetyl-1-isopropyl-3-phenyl-1H-imidazol-3-ium tetrafluoroborate |
Modifications of the Ethanone (B97240) Moiety in this compound
The ethanone group is a versatile functional handle that can undergo a wide array of chemical transformations, providing a rich platform for derivatization.
Carbonyl Reactivity: Reduction, Oxidation, and Condensation Reactions
The carbonyl group of the ethanone moiety exhibits typical ketone reactivity.
Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 1-[1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-ol.
Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, under forcing conditions with strong oxidizing agents, degradation of the molecule can occur. A more relevant transformation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) could potentially form an ester, 1-(1-(propan-2-yl)-1H-imidazol-5-yl) acetate.
Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles. For instance, reaction with a primary amine would form an imine, and reaction with hydroxylamine would yield an oxime.
Alpha-Functionalization of the Ethanone Group
The methyl group adjacent to the carbonyl (the α-position) is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with a variety of electrophiles. springernature.comresearchgate.net
Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the α-position can be halogenated to give 2-bromo-1-[1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one.
Alkylation: The enolate can be alkylated by reaction with an alkyl halide, leading to the introduction of an alkyl group at the α-position.
Aldol Condensation: The enolate can react with an aldehyde or another ketone in an aldol condensation reaction to form a β-hydroxy ketone, which can subsequently be dehydrated to an α,β-unsaturated ketone.
| Reaction Type | Reagents | Predicted Product Structure |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-ol |
| Alpha-Halogenation | Br₂, base | 2-Bromo-1-[1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one |
| Aldol Condensation | Aldehyde (R-CHO), base | β-Hydroxy ketone derivative |
Chemical Transformations of the Isopropyl Side Chain
The N-isopropyl group is generally considered to be chemically robust and less reactive compared to the imidazole ring and the ethanone moiety. Alkyl groups attached to the nitrogen of an imidazole ring are typically stable under a variety of reaction conditions. acs.org
However, under certain harsh conditions, cleavage of the N-alkyl bond might be possible. For example, some studies on the alkylation of nitroimidazoles have shown that quaternization can be followed by a dealkylation step, suggesting that the N-alkyl group is not entirely inert under all circumstances. rsc.org Direct functionalization of the isopropyl group itself, such as through free-radical halogenation, would likely be unselective and could lead to a mixture of products, making it a less synthetically useful strategy. Therefore, for practical derivatization purposes, the isopropyl side chain is generally left unmodified.
An in-depth examination of the chemical reactivity and potential for therapeutic innovation of the heterocyclic compound this compound reveals a landscape rich with possibilities for derivatization and coordination chemistry. This article explores strategies for designing novel analogues and the fundamental principles of its interaction with metal ions, providing a focused analysis of its chemical properties and potential applications in medicinal and materials science.
Mechanistic Investigations of Molecular Interactions of 1 1 Propan 2 Yl 1h Imidazol 5 Yl Ethan 1 One Excluding in Vivo or Clinical Data
In Vitro Biochemical Profiling Against Defined Molecular Targets
Enzyme Inhibition Assays and Kinetic Analysis
No data is publicly available regarding the enzymatic inhibition or kinetic analysis of 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one.
Receptor Binding Studies and Ligand Efficacy
There are no published receptor binding studies or data on the ligand efficacy for this compound.
Biophysical Characterization of Protein-Ligand Interactions
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
No Isothermal Titration Calorimetry (ITC) data has been reported for the interaction of this compound with any protein targets.
Surface Plasmon Resonance (SPR) for Kinetic Binding Studies
There are no Surface Plasmon Resonance (SPR) studies available that describe the kinetic binding properties of this compound.
Cellular Target Engagement Studies in Model Cell Lines (not human clinical)
No cellular target engagement studies for this compound in any model cell lines have been found in the public domain.
Intracellular Localization and Cellular Permeability
The ability of a compound to traverse the cell membrane and accumulate in specific subcellular compartments is fundamental to its biological activity. For this compound, its physicochemical properties suggest a degree of cellular permeability. The imidazole (B134444) core, a common scaffold in many biologically active molecules, contributes to its ability to engage in various noncovalent interactions. nih.gov The lipophilicity introduced by the propan-2-yl group is a key determinant for its potential to cross the lipid bilayer of cellular membranes.
While direct experimental data on the intracellular distribution of this specific compound is not yet available, studies on related small molecule imidazole derivatives offer valuable insights. For instance, the cellular permeability of pyrrole-imidazole polyamides has been shown to be influenced by molecular size and the nature of chemical linkers. nih.govacs.org This suggests that the relatively small size of this compound would likely favor its passive diffusion across cell membranes. Computational methods for assessing intestinal permeability of small molecules also highlight the importance of the molecule's free energy surface as it transits through a lipid bilayer. hawaii.edu
Table 1: Predicted Physicochemical Properties and their Influence on Cellular Permeability
| Property | Predicted Value/Characteristic | Implication for Cellular Permeability |
| Molecular Weight | Relatively Low | Generally favors passive diffusion across cell membranes. |
| LogP (Lipophilicity) | Moderate | The propan-2-yl group enhances lipid solubility, aiding membrane transit. |
| Polar Surface Area | Moderate | The imidazole ring and ketone group contribute to polarity, influencing solubility and interactions with the membrane. |
| Hydrogen Bond Donors/Acceptors | Present | The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, potentially interacting with membrane components. |
Note: The specific values for these properties would require experimental determination or computational prediction.
Modulation of Specific Cellular Pathways
The imidazole moiety is a versatile pharmacophore present in numerous compounds that modulate a wide array of cellular pathways. nih.govmdpi.com Investigations into various imidazole-based compounds have revealed their capacity to act as kinase inhibitors, induce apoptosis through the generation of reactive oxygen species (ROS), and interfere with DNA replication.
For this compound, its structural features suggest potential interactions with several key cellular targets. The electron-rich nature of the imidazole ring allows it to coordinate with metal ions in metalloenzymes or to form hydrogen bonds with amino acid residues in protein active sites. nih.gov
While specific pathway modulation by this compound is yet to be elucidated, related imidazole derivatives have been shown to:
Inhibit Kinase Activity: Many imidazole-containing molecules are potent inhibitors of various kinases, which are crucial for cell signaling and proliferation.
Induce Oxidative Stress: Some imidazole derivatives can increase intracellular ROS levels, leading to apoptosis in cancer cells. nih.gov
Regulate Sirtuin Activity: Imidazole derivatives are being explored as regulators of sirtuins, a class of enzymes involved in cellular metabolism and aging. nih.gov
Table 2: Potential Cellular Pathways Modulated by Imidazole-Based Compounds
| Cellular Pathway | General Mechanism of Action by Imidazole Analogs | Potential Implication for this compound |
| Kinase Signaling Cascades | Competitive inhibition at the ATP-binding site of kinases. | Could potentially inhibit kinases involved in cell growth and proliferation. |
| Apoptosis | Induction of reactive oxygen species (ROS) and activation of caspase cascades. nih.gov | May have pro-apoptotic effects in certain cell types. |
| DNA Replication and Repair | Intercalation into DNA or inhibition of enzymes like topoisomerase. nih.gov | The planar imidazole ring could potentially interact with DNA. |
| Epigenetic Regulation | Modulation of enzymes such as sirtuins. nih.gov | Could influence gene expression patterns through epigenetic mechanisms. |
Structure-Mechanism Relationship Studies for this compound and its Analogues
The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies of related imidazole compounds have demonstrated that modifications to the substituents on the imidazole ring can dramatically alter their potency and selectivity. nih.govnih.gov
In the case of this compound, the key structural features include:
The Imidazole Core: This heterocyclic ring is fundamental to its biological activity, providing a scaffold for substituent attachment and participating in molecular interactions. chemijournal.com
The Propan-2-yl Group at position 1: This bulky, lipophilic group likely influences the compound's binding affinity and selectivity for its molecular targets, as well as its pharmacokinetic properties.
The Ethan-1-one Group at position 5: The acetyl group can participate in hydrogen bonding and may be crucial for orienting the molecule within a binding pocket.
Computational studies on the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives provide theoretical insights into the reactivity and potential interactions of such scaffolds. researchgate.net SAR studies on 2-substituted imidazoles have shown that alterations in lipophilicity and the nature of the substituent can significantly impact their activity as adrenoceptor antagonists. nih.gov This underscores the importance of the specific substitution pattern on the imidazole ring in determining the compound's mechanism of action.
Potential Applications of 1 1 Propan 2 Yl 1h Imidazol 5 Yl Ethan 1 One in Chemical Biology and Material Science Excluding Clinical
General Applications of Imidazole (B134444) Compounds as Molecular Probes
Imidazole moieties are often incorporated into larger molecular structures to serve as probes in biological systems. Their ability to coordinate with metal ions and participate in hydrogen bonding makes them valuable components of fluorescent sensors and imaging agents. However, no specific studies detailing the use of 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one for these purposes were identified.
Integration of Imidazole Derivatives into Functional Materials
The imidazole ring is a versatile building block for functional materials due to its electronic properties and ability to act as a ligand.
Development of Sensors and Biosensors
Imidazole-containing compounds are utilized in the construction of electrochemical and optical sensors. They can be functionalized onto surfaces to detect metal ions, pH changes, or specific biomolecules. The specific compound this compound has not been featured in the available literature concerning sensor development.
Incorporation into Polymers and Composites
Polymers containing imidazole groups are known for their thermal stability, conductivity, and catalytic activity. They can be used in membranes, coatings, and as components of composite materials. There is no available research on the incorporation of this compound into polymeric structures.
Catalytic Roles of Imidazole-Based Compounds
The nitrogen atoms in the imidazole ring can act as both a Brønsted base and a nucleophile, making it a useful motif in catalysis.
Organocatalysis Utilizing the Imidazole Moiety
Imidazole and its simpler derivatives are known to catalyze various organic reactions, such as acyl transfer and condensation reactions. The catalytic potential of the more complex this compound has not been investigated in the reviewed literature.
Metal-Organic Frameworks (MOFs) Incorporating Imidazole Ligands
Imidazole-based ligands are widely used in the synthesis of Metal-Organic Frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis. While many imidazole derivatives have been employed as linkers in MOFs, there are no reports of MOFs constructed using this compound.
Photophysical Properties and Applications of this compound Remain Largely Unexplored
Initial investigations into the photophysical properties, such as luminescence and fluorescence, of the chemical compound this compound have revealed a significant gap in the existing scientific literature. Extensive searches for detailed research findings on its potential applications in chemical biology and material science, excluding clinical use, have not yielded specific data for this particular molecule.
However, without specific studies on this compound, any discussion of its photophysical properties or its potential in chemical biology and material science would be purely speculative. The scientific community has yet to publish dedicated research exploring the luminescence or fluorescence of this compound, which is a necessary prerequisite for its application in areas such as bioimaging or the development of advanced materials.
Due to the absence of research data, a detailed analysis of its photophysical properties and a data table of its specific characteristics cannot be provided at this time. Further experimental investigation is required to determine the luminescent and fluorescent properties of this compound and to assess its viability for applications in chemical biology and material science.
Challenges, Future Perspectives, and Emerging Research Avenues for 1 1 Propan 2 Yl 1h Imidazol 5 Yl Ethan 1 One
Addressing Synthetic Scalability and Cost-Effectiveness
A primary hurdle is controlling the regioselectivity during the formation of the 1,5-disubstituted imidazole (B134444) ring, as the generation of other isomers is common and necessitates difficult purification procedures. Achieving cost-effectiveness on a larger scale will require the optimization of reaction conditions to maximize yield and minimize waste, the replacement of expensive catalysts with more economical alternatives, and the development of streamlined, one-pot, or telescoping synthesis procedures that reduce the number of intermediate isolation steps.
Table 1: Key Challenges in Synthetic Scalability
| Challenge | Description | Potential Solutions |
| Multi-Step Synthesis | Numerous reaction steps lead to lower overall yield and increased resource consumption. | Process intensification, development of one-pot or tandem reactions. |
| Regioselectivity | Difficulty in controlling the position of substituents on the imidazole ring, leading to isomeric impurities. | Investigation of directing groups, optimization of catalysts and reaction conditions. |
| Purification | Reliance on chromatographic purification is not viable for large-scale production. | Development of crystallization-based purification methods, use of scavenger resins. |
| Reagent Cost | Use of expensive starting materials, catalysts, or reagents. | Sourcing cheaper starting materials, developing syntheses with more affordable reagents, catalyst recycling. |
Development of Advanced Analytical Tools for Complex Matrices
As research into 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one and its derivatives expands, the need for sophisticated analytical methods to detect and quantify these compounds in complex biological or environmental matrices becomes paramount. Standard characterization techniques such as NMR and mass spectrometry are effective for pure compounds but may lack the required sensitivity and selectivity for trace-level detection in samples like plasma, tissues, or soil. nih.govnih.gov
Future research must focus on developing and validating robust analytical protocols, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Key challenges include creating efficient sample extraction and clean-up procedures to remove interfering substances, synthesizing stable isotope-labeled internal standards for accurate quantification, and studying the metabolic fate of the compound to identify and characterize potential metabolites.
Expansion of the Chemical Space of this compound Derivatives
To fully explore the potential of this imidazole scaffold, a systematic expansion of its chemical space is necessary. The existing structure of this compound offers several points for chemical modification to generate a library of derivatives with diverse physicochemical properties. These derivatives are crucial for establishing structure-activity relationships (SAR) in future non-clinical biological studies.
Key strategies for derivatization include:
Modification of the Acetyl Group: The ketone functionality can be transformed into a variety of other groups, such as alcohols (via reduction), oximes, hydrazones, or subjected to alpha-halogenation followed by nucleophilic substitution to introduce new side chains.
Substitution on the Imidazole Ring: While the 1 and 5 positions are occupied, electrophilic substitution at other positions on the imidazole ring could be explored, although this can be challenging and may require activating groups.
Variation of the N-Alkyl Group: The N-isopropyl group can be replaced with other alkyl or aryl substituents to probe the steric and electronic requirements of potential biological targets.
Table 2: Potential Avenues for Derivative Synthesis
| Modification Site | Reaction Type | Potential New Functional Groups |
| Acetyl Group (C=O) | Reduction | Hydroxyl (-OH) |
| Reductive Amination | Substituted Amines (-NHR) | |
| Wittig Reaction | Alkenes (-C=CH₂) | |
| Condensation | Oximes (-C=NOH), Hydrazones (-C=NNH₂) | |
| Imidazole Ring (C-H) | Halogenation | Bromo (-Br), Chloro (-Cl) |
| Nitration | Nitro (-NO₂) | |
| N-Alkyl Group | Re-synthesis | Other alkyls (ethyl, butyl), cycloalkyls, aryls |
Exploration of Novel Biological Targets and Phenotypes in Academic Research (non-clinical)
The imidazole nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and enzyme inhibition. nih.govresearchgate.netresearchgate.net The specific compound this compound and its derivatives represent an untapped area for non-clinical academic research to identify novel biological targets.
Future research should involve high-throughput screening of a library of its derivatives against various cell lines and enzyme panels. For instance, many imidazole-containing compounds have been investigated as inhibitors of enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are relevant in inflammation. nih.gov Academic exploration could focus on screening for effects on cell viability in cancer cell lines, inhibition of key kinases, or modulation of pathways involved in metabolic disorders. nih.gov Such foundational research is essential for uncovering novel phenotypes and mechanisms of action that are not tied to clinical use.
Interdisciplinary Research Collaborations Involving this compound
Maximizing the research potential of this compound will require synergistic collaborations across multiple scientific disciplines.
Synthetic and Medicinal Chemists will be essential for designing and creating novel derivatives and optimizing synthetic routes.
Computational Chemists can employ molecular modeling and docking studies to predict the binding of derivatives to potential biological targets, thereby guiding synthetic efforts and helping to rationalize SAR data.
Molecular and Cellular Biologists are needed to design and execute the biological assays, screen compound libraries for activity, and elucidate the mechanisms of action for any promising candidates.
Analytical Chemists will play a crucial role in developing the methods necessary to support pharmacokinetic and metabolic studies in early, non-clinical research phases.
Such interdisciplinary efforts are critical for transforming a simple chemical entity into a valuable tool for academic research and discovery.
Sustainable and Environmentally Benign Approaches to Research and Development
Incorporating the principles of green chemistry into the synthesis and study of this compound is a significant future challenge and opportunity. mdpi.com Traditional organic synthesis often relies on hazardous solvents, stoichiometric reagents, and energy-intensive processes.
Future research should aim to develop more sustainable synthetic methodologies by:
Utilizing Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with more environmentally friendly alternatives such as ethanol (B145695), water, or ionic liquids. nih.gov
Employing Catalysis: Developing catalytic methods (both homogeneous and heterogeneous) to replace stoichiometric reagents, which would reduce waste and improve atom economy.
Improving Energy Efficiency: Exploring microwave-assisted or mechanochemical synthetic methods that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and allow for the recycling of catalysts and solvents.
Adopting these sustainable practices will not only reduce the environmental impact of research and development but can also lead to more efficient and cost-effective chemical processes. dntb.gov.ua
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step organic synthesis, such as coupling imidazole derivatives with ketone precursors. For example, refluxing 1-(1H-imidazol-1-yl)-2-chloroethanone with amines in dioxane under anhydrous conditions (using potassium carbonate as a base) followed by recrystallization from ethanol can yield structurally similar compounds with >70% purity. Optimization includes varying solvent polarity, reaction time, and temperature to maximize yields .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., mean C–C bond length precision of 0.003 Å in imidazole analogs) .
- NMR spectroscopy : ¹H and ¹³C NMR can identify substituent positions on the imidazole ring (e.g., methyl or propan-2-yl groups) .
- Mass spectrometry : Validates molecular weight (e.g., 125.13 g/mol for the base structure) .
Q. How does the imidazole core influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The imidazole ring’s nitrogen atoms enable hydrogen bonding with biological targets (e.g., enzymes like 5-lipoxygenase). Computational docking studies (e.g., using AutoDock Vina) can predict binding modes by analyzing π-π stacking and electrostatic interactions .
Advanced Research Questions
Q. How can structural modifications to the imidazole ring or propan-2-yl group modulate biological activity?
- Methodological Answer :
- Substituent analysis : Fluorine or methyl groups at the 5-position of the phenyl ring (in analogs) enhance enzyme inhibition (e.g., 5-LO IC₅₀ improved from 1.2 µM to 0.3 µM) .
- Pharmacokinetic tuning : Adding hydrophilic groups (e.g., hydroxyl) improves solubility but may reduce membrane permeability, requiring logP optimization via HPLC-derived retention times .
Q. What strategies mitigate by-product formation during multi-step synthesis?
- Methodological Answer :
- Chromatographic monitoring : Use TLC or HPLC to track intermediate purity (e.g., resolving esterification by-products in stepwise synthesis) .
- Catalyst screening : Transition metals (e.g., Pd/C) or enzyme-based catalysts reduce side reactions in coupling steps .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from disparate studies. For example, discrepancies in 5-LO inhibition may arise from varying NADPH concentrations .
- Dose-response validation : Replicate experiments under standardized conditions (e.g., fixed pH and temperature) to isolate structural effects .
Q. What computational tools predict binding interactions between this compound and enzyme targets?
- Methodological Answer :
- Molecular dynamics simulations : Use GROMACS to model ligand-protein stability over 100 ns trajectories.
- AI-driven synthesis planning : Tools like Pistachio or Reaxys databases suggest feasible modifications to enhance binding affinity (e.g., adding halogen groups for Van der Waals interactions) .
Q. How should pharmacokinetic studies be designed to evaluate oral bioavailability?
- Methodological Answer :
- In vitro assays : Caco-2 cell monolayers assess permeability (Papp > 1×10⁻⁶ cm/s indicates absorption potential).
- Rodent models : Administer 10 mg/kg orally and measure plasma concentration via LC-MS/MS at 0, 1, 3, 6, and 24 h post-dose .
Q. What experimental designs are optimal for assessing stability under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC (e.g., retention time shifts >5% indicate instability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
